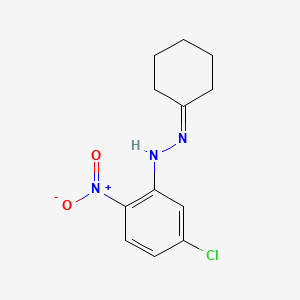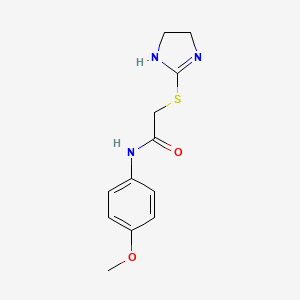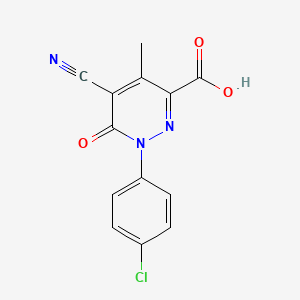![molecular formula C19H19N3O3S B11081540 3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide](/img/structure/B11081540.png)
3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with phenyl isocyanate to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide shares similarities with other thiazinane derivatives and compounds containing methoxybenzyl and phenylimino groups.
- Examples include 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylate and 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-sulfonamide .
Uniqueness
The uniqueness of 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-25-15-9-7-13(8-10-15)12-22-17(23)11-16(18(20)24)26-19(22)21-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H2,20,24) |
InChI Key |
UUZDVRXJIDGFSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11081469.png)
![Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate](/img/structure/B11081473.png)
![Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B11081483.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081488.png)
![(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone](/img/structure/B11081491.png)

![(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11081504.png)

![(5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11081515.png)
![1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11081520.png)
![N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B11081526.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11081528.png)
